molecular formula C22H23N5O4 B2836538 benzyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate CAS No. 878720-65-1

benzyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate

Cat. No.: B2836538
CAS No.: 878720-65-1
M. Wt: 421.457
InChI Key: LXCOAAQAEDPNQT-UHFFFAOYSA-N
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Description

Benzyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate is a complex organic compound featuring a unique imidazo[1,2-g]purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate typically involves multi-step organic synthesis. A common approach includes:

    Formation of the Imidazo[1,2-g]purine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions

    Functional Group Modifications: Subsequent steps involve the introduction of the trimethyl and prop-2-en-1-yl groups. These modifications are typically carried out using alkylation reactions with appropriate alkyl halides or alkenes.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions, often using catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The benzyl ester group can be a site for nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing carbonyl groups.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Epoxides or diols from the prop-2-en-1-yl group.

    Reduction: Alcohols from the reduction of carbonyl groups.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery and development.

Medicine

Potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of benzyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-[1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H-imidazo[1,2-g]purin-3-yl]acetate: Lacks the prop-2-en-1-yl group, which may affect its reactivity and bioactivity.

    Methyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate: Similar structure but with a methyl ester instead of a benzyl ester, potentially altering its solubility and reactivity.

Uniqueness

The presence of the prop-2-en-1-yl group and the benzyl ester in benzyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate provides unique sites for chemical modification and potential bioactivity, distinguishing it from similar compounds.

This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and mechanisms of action

Properties

IUPAC Name

benzyl 2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enyl-4a,9a-dihydropurino[7,8-a]imidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-5-11-25-14(2)15(3)27-18-19(23-21(25)27)24(4)22(30)26(20(18)29)12-17(28)31-13-16-9-7-6-8-10-16/h5-10,18-19H,1,11-13H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSFKXCXMGVKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3C(N=C2N1CC=C)N(C(=O)N(C3=O)CC(=O)OCC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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